Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate
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Overview
Description
Tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate typically involves the formation of the spirocyclic core through cyclization reactions. One common approach is the use of azetidine and indoline derivatives as starting materials. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The reaction may also require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
Tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic core can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic derivatives such as spirooxindoles and spiropyrans. These compounds share the spirocyclic motif but differ in their specific functional groups and structural features .
Uniqueness
Tert-butyl 6’-chlorospiro[azetidine-3,3’-indoline]-1’-carboxylate is unique due to its combination of the azetidine and indoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 6-chlorospiro[2H-indole-3,3'-azetidine]-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-9-15(7-17-8-15)11-5-4-10(16)6-12(11)18/h4-6,17H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOGCXLGMHWLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CNC2)C3=C1C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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